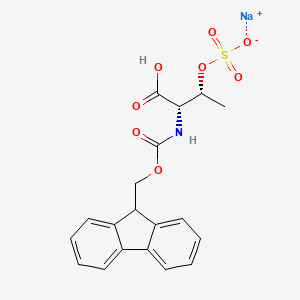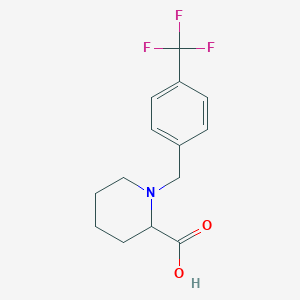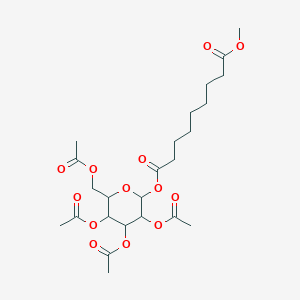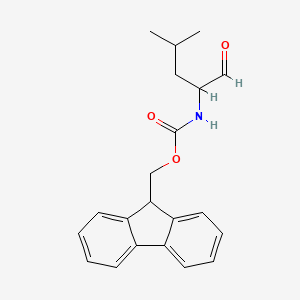
Furan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-amine hydrochloride: is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Furan-3-carboxylic acid: One common method involves the reduction of furan-3-carboxylic acid to furan-3-methanol, followed by conversion to furan-3-amine through a series of reactions including amination and subsequent formation of the hydrochloride salt.
From Furan-3-aldehyde: Another method involves the reductive amination of furan-3-aldehyde using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production often involves catalytic hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Furan-3-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction: The compound can be reduced to form furan-3-methanol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products include furan-3-carboxylic acid and other oxidized derivatives.
Reduction: Products include furan-3-methanol and other reduced forms.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Furan-3-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological molecules and to develop bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, it is used in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of furan-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Furan-2-amine: Similar structure but with the amine group at the 2-position.
Pyrrole-3-amine: Similar structure but with a nitrogen atom in the ring instead of oxygen.
Thiophene-3-amine: Similar structure but with a sulfur atom in the ring instead of oxygen.
Uniqueness: Furan-3-amine hydrochloride is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the properties of the furan ring are advantageous.
Propriétés
Formule moléculaire |
C4H6ClNO |
|---|---|
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
furan-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H |
Clé InChI |
TWYGYTJYBWFGFE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)





![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)

![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


